

Application Notes and Protocols for WR99210 in In Vitro Culture Selection

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For Researchers, Scientists, and Drug Development Professionals

Introduction

WR99210 is a potent and selective inhibitor of the dihydrofolate reductase (DHFR) enzyme found in Plasmodium species, the causative agent of malaria.[1] Its mechanism of action involves binding to the active site of the parasite's bifunctional DHFR-thymidylate synthase (DHFR-TS), thereby blocking the production of tetrahydrofolate, a crucial component for DNA synthesis and cell proliferation.[1] Notably, WR99210 exhibits significantly weaker inhibition of human DHFR (hDHFR).[1] This selectivity makes it an invaluable tool for the in vitro selection of genetically modified cells, particularly Plasmodium falciparum, that have been transfected with a plasmid expressing the hDHFR gene, which serves as a dominant selectable marker.[1] [2] Transformed parasites exhibit a substantial increase in resistance to WR99210, with studies showing up to a 4,000-fold increase in resistance.[3]

These application notes provide detailed protocols and quantitative data for the use of **WR99210** in the selection of transfected P. falciparum cultures.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory concentrations of **WR99210** in P. falciparum cell lines.

Table 1: Recommended WR99210 Concentrations for In Vitro Selection of P. falciparum



Application	Recommended Concentration	Notes
Selection of parasites expressing hDHFR	2.5 nM - 2.6 nM	This concentration is effective for selecting transfected parasites.[4][5]
Selection of parasites with wild-type P. falciparum dhfr	1.5 nM	A lower concentration is sufficient if the endogenous parasite DHFR is the target.[4]

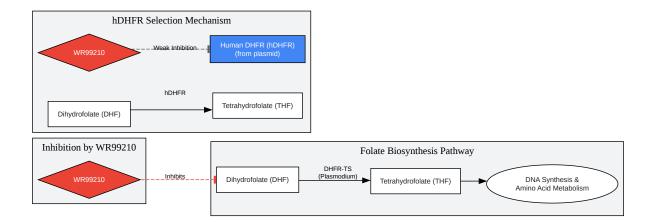
Table 2: In Vitro Efficacy of WR99210 Against P. falciparum Strains

Strain	IC50 / EC50 (nM)	Notes
NF54	EC50: 0.056 nM	Antifolate-sensitive strain.[1]
Dd2	EC50: 0.62 nM	Shows mutations conferring resistance to other antifolates like pyrimethamine, but not WR99210.[1]
FCB	Fully effective at 2.6 nM	Nontransformed parasites are profoundly affected at 0.65 nM. [6]
Transformed with hDHFR	> 5,000 nM	Demonstrates the high level of resistance conferred by the hDHFR selectable marker.[6]

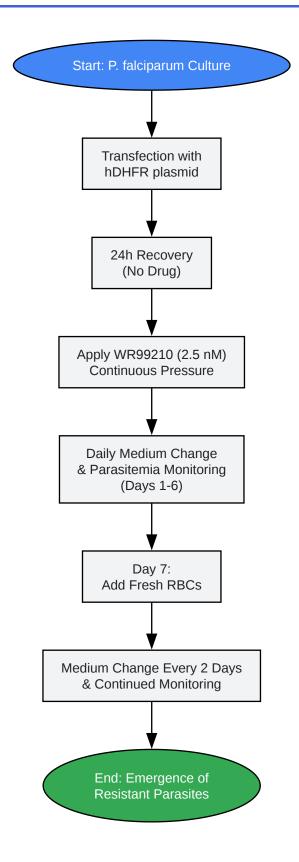
Signaling Pathway and Mechanism of Action

WR99210 targets the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. The key enzyme in this pathway is dihydrofolate reductase (DHFR).









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